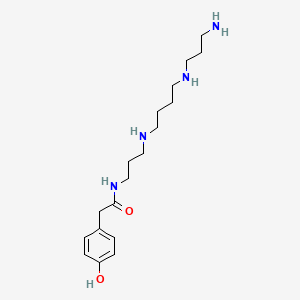

N-(4-Hydroxyphenylacetyl)spermin

Übersicht

Beschreibung

N-(4-Hydroxyphenylacetyl)spermine is a synthetic compound known for its potent biological activity. It is a derivative of spermine, a naturally occurring polyamine, and is structurally characterized by the presence of a hydroxyphenylacetyl group. This compound is particularly noted for its role as a selective antagonist of N-Methyl-D-Aspartate (NMDA) receptors in the central nervous system .

Wissenschaftliche Forschungsanwendungen

N-(4-Hydroxyphenylacetyl)spermin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Funktion von NMDA-Rezeptoren zu untersuchen, die für synaptische Plastizität und Gedächtnisbildung entscheidend sind.

Pharmakologie: Die Verbindung dient als Werkzeug, um die pharmakologischen Eigenschaften von NMDA-Rezeptor-Antagonisten zu untersuchen.

Toxikologie: Seine Rolle als Analogon von Wespentoxinen macht es nützlich, um die Auswirkungen von Neurotoxinen auf das Nervensystem zu untersuchen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an NMDA-Rezeptoren und Hemmung ihrer Aktivität. Diese Hemmung verhindert den Einstrom von Calciumionen, der für die Aktivierung nachgeschalteter Signalwege entscheidend ist, die an synaptischer Plastizität und Neuroprotektion beteiligt sind. Die Selektivität der Verbindung für NMDA-Rezeptoren gegenüber anderen Glutamatrezeptoren unterstreicht ihr Potenzial als Forschungswerkzeug zur Untersuchung der exzitatorischen Neurotransmission .

Wirkmechanismus

Target of Action

N-(4-Hydroxyphenylacetyl)spermine is a potent antagonist of the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a glutamate antagonist , meaning it inhibits the action of glutamate, a neurotransmitter that activates NMDA receptors . By blocking these receptors, N-(4-Hydroxyphenylacetyl)spermine can modulate the flow of ions through the cell membrane, influencing neuronal excitability .

Biochemical Pathways

The primary pathway affected by N-(4-Hydroxyphenylacetyl)spermine is the glutamatergic signaling pathway . By inhibiting NMDA receptors, this compound can reduce the influx of calcium ions into neurons, which can modulate various downstream signaling pathways involved in processes such as synaptic plasticity and neuronal survival .

Result of Action

By antagonizing NMDA receptors, N-(4-Hydroxyphenylacetyl)spermine can influence neuronal excitability and synaptic transmission . This can have various effects at the cellular and molecular level, potentially influencing processes such as learning and memory, pain perception, and neurodegeneration .

Biochemische Analyse

Biochemical Properties

N-(4-Hydroxyphenylacetyl)spermine interacts with various enzymes and proteins, particularly the NMDA receptors in the mammalian central nervous system . The nature of these interactions is antagonistic, as N-(4-Hydroxyphenylacetyl)spermine acts as a potent glutamate antagonist .

Cellular Effects

N-(4-Hydroxyphenylacetyl)spermine influences cell function by interacting with NMDA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(4-Hydroxyphenylacetyl)spermine exerts its effects through binding interactions with NMDA receptors, leading to the inhibition of glutamate, which in turn can cause changes in gene expression .

Metabolic Pathways

N-(4-Hydroxyphenylacetyl)spermine is involved in the glutamate metabolic pathway due to its role as a glutamate antagonist

Vorbereitungsmethoden

Die Synthese von N-(4-Hydroxyphenylacetyl)spermin beinhaltet die Acylierung von Spermin mit 4-Hydroxyphenylessigsäure. Die Reaktion erfordert typischerweise die Verwendung von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenprodukte zu verhindern .

Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Verwendung in der Forschung und nicht in der großtechnischen Produktion. Die allgemeinen Prinzipien der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation oder Chromatographie, würden jedoch gelten.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Hydroxygruppe am Phenylring kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Amidbindung kann unter starken reduzierenden Bedingungen zu einem Amin reduziert werden.

Substitution: Die Hydroxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene Ether- oder Esterderivate bilden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide .

Analyse Chemischer Reaktionen

N-(4-Hydroxyphenylacetyl)spermine undergoes several types of chemical reactions:

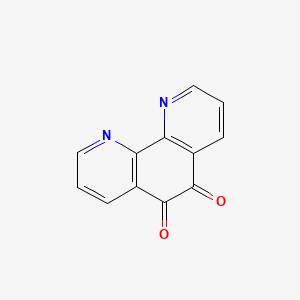

Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Vergleich Mit ähnlichen Verbindungen

N-(4-Hydroxyphenylacetyl)spermin ist aufgrund seiner hohen Potenz und Selektivität für NMDA-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:

PhTX-343: Ein weiteres Analogon von Wespentoxinen, aber weniger potent als this compound.

N-(4-Hydroxyphenylpropanoyl)spermin: Eine verwandte Verbindung mit ähnlicher biologischer Aktivität, aber unterschiedlichen Strukturmerkmalen

Diese Vergleiche unterstreichen die einzigartigen strukturellen und funktionellen Eigenschaften von this compound, wodurch es eine wertvolle Verbindung in der neuropharmakologischen Forschung ist.

Eigenschaften

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHUIJOIIKXHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562311 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130210-32-1 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

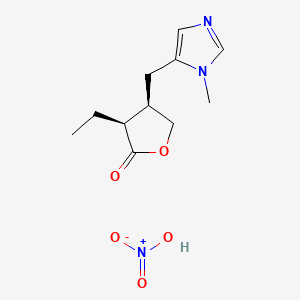

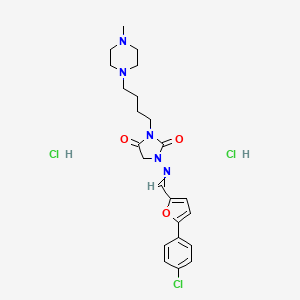

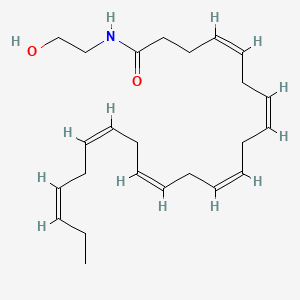

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)